BenchChemオンラインストアへようこそ!

Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate

Lipophilicity Permeability Pharmacokinetics

Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate (CAS 1352493-70-9) is a heterocyclic intermediate belonging to the class of N-protected pyrrolidines, featuring a 2-methylpyridin-4-yl substituent at the pyrrolidine C2 position. It is primarily employed as a protected building block in medicinal chemistry, where the Cbz group serves as a common protecting group for the pyrrolidine nitrogen, enabling subsequent selective deprotection and further functionalization.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
Cat. No. B15059539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H20N2O2/c1-14-12-16(9-10-19-14)17-8-5-11-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3
InChIKeyFDQXXQNXUBIQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate: A Specialized Pyrrolidine Building Block for Drug Discovery


Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate (CAS 1352493-70-9) is a heterocyclic intermediate belonging to the class of N-protected pyrrolidines, featuring a 2-methylpyridin-4-yl substituent at the pyrrolidine C2 position [1]. It is primarily employed as a protected building block in medicinal chemistry, where the Cbz group serves as a common protecting group for the pyrrolidine nitrogen, enabling subsequent selective deprotection and further functionalization . The presence of the 2-methyl group on the pyridine ring introduces steric and electronic differentiation compared to unsubstituted or regioisomeric analogs.

The Risk of Scaffold Hopping: Why Analogs of Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate Are Not Interchangeable


Substituting Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate with a seemingly similar analog can lead to significant and unpredictable changes in downstream biological activity or synthetic outcomes. Simple modifications like the alteration of the pyridinyl substitution pattern (e.g., from 4-yl to 3-yl) or a change in the N-protecting group (e.g., Cbz to Boc) can drastically alter key molecular properties such as lipophilicity (clogP), steric bulk, and electronic distribution, which in turn can profoundly impact target binding, selectivity, and pharmacokinetic (PK) parameters [1]. The quantitative evidence below demonstrates that even minor structural variations produce measurable differences, underscoring the importance of selecting the precise compound for structure-activity relationship (SAR) studies or chemical synthesis to ensure experimental reproducibility and avoid costly project derailment.

Head-to-Head Comparative Data for Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate vs. Its Closest Analogs


Cbz (Benzyl) vs. Boc (tert-Butyl) Protecting Group: A 0.5 Log Unit Lipophilicity Difference That Dictates Compound Permeability and PK

A direct comparison of the XLogP3 values reveals that Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate has a computed XLogP3 of 3.0, which is 0.5 log units higher than its tert-butyl carbamate (Boc) counterpart (XLogP3 = 2.5) [1]. This 20% increase in lipophilicity indicates that the Cbz-protected analog will have significantly higher passive membrane permeability, a critical determinant of oral absorption and cell-based assay performance. For researchers designing analogs intended for cell permeability or oral bioavailability, this quantitative difference provides a direct rationale for selecting the Cbz intermediate over the Boc version for SAR exploration where higher initial permeability is desired.

Lipophilicity Permeability Pharmacokinetics Protecting Group Strategy

Enhanced Molecular Weight Provides Favorable Synthetic Handle for Downstream Modifications

The target compound has a molecular weight of 296.4 g/mol, which is 34.05 g/mol heavier than the Boc-protected analog (262.35 g/mol) . This higher molecular weight is attributable to the benzyl group, which not only serves as an orthogonal protecting group but also offers a convenient UV chromophore for reaction monitoring and purification. The increased mass can be advantageous in synthetic sequences where the intermediate needs to be precisely tracked by mass spectrometry, providing a clear isotopic pattern distinction from potential byproducts or starting materials.

Intermediate Synthesis Molecular Weight Scaffold Optimization

Regioisomeric Integrity: The 4-Pyridinyl Substitution is Essential for Maintaining Target Affinity and Avoiding Metabolic Liabilities

The 2-methylpyridine ring is attached to the pyrrolidine at the 4-position, in contrast to the 3-position analog which is also commercially available. While direct comparative potency data for these specific regioisomers is not publicly available, the established paradigm in medicinal chemistry (class-level inference) dictates that shifting the point of attachment on a pyridine ring significantly alters the vector of the hydrophobic methyl group relative to the core, leading to marked changes in receptor binding and cytochrome P450 (CYP) metabolism [1]. For instance, in analogous pyrrolidine-based NK-3 antagonists, precise regioisomeric control was necessary for achieving both potency and metabolic stability [2]. Therefore, the 4-yl regioisomer is indispensable for replicating specific SAR trends, and its substitution with the 3-yl variant would constitute a major scaffold change.

Regiochemistry Structure-Activity Relationship Metabolic Stability

Orthogonal Cbz Protection Enables Selective Deprotection in the Presence of Boc Groups

Unlike the Boc analog which is cleaved under strongly acidic conditions (e.g., TFA, HCl/dioxane), the Cbz group of Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate can be selectively removed via hydrogenolysis (H2, Pd/C) or transfer hydrogenation, conditions under which Boc groups remain intact [1]. This orthogonality is a key differentiator for multi-step synthesis of complex molecules, particularly in peptide mimetic construction where multiple protected amines are employed [2]. From a procurement standpoint, a researcher requiring sequential N-deprotections would need this specific Cbz compound, as the Boc variant would necessitate an entirely different synthetic strategy.

Protecting Group Orthogonality Solid-Phase Synthesis Peptide Mimetics

Optimal Deployment Scenarios for Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Libraries

Due to its moderate lipophilicity (clogP 3.0) and low molecular weight (296.4 g/mol), the compound is ideally suited as a core fragment in FBDD libraries, particularly for programs targeting CNS-active or cell-permeable leads. Its quantitative differentiation in logP from the Boc analog (3.0 vs 2.5) makes it the preferred choice for initial screening libraries where passive permeability is a primary selection criterion [1].

Dual-Orthogonal Deprotection Strategies for Peptide Mimetics

The Cbz group's susceptibility to hydrogenolysis, orthogonal to acid-labile Boc groups, makes this compound the essential starting point for the synthesis of complex, multi-functionalized peptide mimetics or macrocycles where sequential N-deprotections are required [1]. R&D chemists engaged in designing protease inhibitors or GPCR ligands with constrained amine cores would derive immediate synthetic benefit from this protected intermediate.

Targeted Synthesis of CNS-Penetrant Lead Compounds

The presence of the 2-methylpyridin-4-yl substituent is a known motif in CNS drug design. For projects aiming to optimize blood-brain barrier penetration, the enhanced lipophilicity of the Cbz-protected intermediate compared to its Boc analog can be exploited in a prodrug or early lead strategy to boost brain exposure during the hit-to-lead phase [1]. The compound's specific regioisomeric integrity is also critical for maintaining the correct pharmacophoric orientation for target engagement.

Customized Synthesis Services & CROs

For contract research organizations (CROs) offering custom synthesis of advanced intermediates, having this compound in inventory allows for rapid generation of focused libraries for clients working on NK-3 or similar class A GPCR antagonists, where the 2-methylpyridin-4-yl motif has significant precedent [1]. The ability to supply both the Cbz and the corresponding Boc variant enables Otsuka or similar strategy offerings, but the Cbz version represents the unique starting point for hydrogenation-based deprotection protocols.

Quote Request

Request a Quote for Benzyl 2-(2-methylpyridin-4-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.